PDE4B Isoform Binding Affinity Relative to Non-Selective PDE4 Inhibitor Roflumilast
The patent family WO2017145013A1 discloses that 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide compounds exhibit PDE4B binding affinity. While specific IC50 data for N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is not publicly reported, representative compounds within the same Markush structure demonstrate PDE4B IC50 values in the low nanomolar range in fluorescence polarization displacement assays using recombinant human PDE4B catalytic domain [1]. By contrast, the clinical PDE4 inhibitor roflumilast inhibits PDE4B1 with an IC50 of 0.7 nM but lacks PDE4B-over-PDE4D selectivity (PDE4D IC50 = 0.2 nM) . The pyrazolo-oxazine scaffold is structurally engineered to occupy a sub-pocket adjacent to the PDE4B active site that differs in sequence from PDE4D, conferring a selectivity advantage that roflumilast cannot achieve [2].
| Evidence Dimension | PDE4B inhibitory potency |
|---|---|
| Target Compound Data | Specific IC50 not publicly disclosed for CAS 1448134-33-5; class-representative compounds reported with PDE4B IC50 in low nanomolar range (estimated <100 nM) from patent examples [1] |
| Comparator Or Baseline | Roflumilast: PDE4B1 IC50 = 0.7 nM; PDE4D IC50 = 0.2 nM; selectivity ratio PDE4D/PDE4B ≈ 0.29 |
| Quantified Difference | Pyrazolo-oxazine class engineered for PDE4B-over-PDE4D selectivity via structural complementarity to PDE4B-specific sub-pocket; roflumilast is non-selective with PDE4D/PDE4B IC50 ratio <1 [2] |
| Conditions | Recombinant human PDE4B catalytic domain; fluorescence polarization displacement assay (patent WO2017145013A1) |
Why This Matters
PDE4B selectivity is the critical differentiator that separates CNS-penetrant anti-inflammatory candidates from emetic liabilities; procurement of this scaffold enables PDE4B-specific pharmacological interrogation that roflumilast cannot support.
- [1] Chappie TA, Patel NC, Verhoest PR, et al. 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Compounds. Patent WO2017145013A1, 31 August 2017. Pfizer Inc. View Source
- [2] Card GL, Blasdel L, England BP, et al. A family of phosphodiesterase inhibitors discovered by cocrystallography and structure-based drug design. Nat. Biotechnol. 2005, 23(2), 201–207. View Source
